Cas no 922066-26-0 (2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide)

2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide
- 1,3-Benzodioxole-5-acetamide, N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-
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- Inchi: 1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(7-10)16-21-22-17(26-16)20-15(23)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23)
- InChI Key: CMNRDUOVBIKPPG-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(CC(NC3=NN=C(C4=CC(Cl)=CC=C4Cl)O3)=O)C=C2OC1
Experimental Properties
- Density: 1.551±0.06 g/cm3(Predicted)
- pka: 11.32±0.70(Predicted)
2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2300-0274-15mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2300-0274-20mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2300-0274-2mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2300-0274-5mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2300-0274-20μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2300-0274-10mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2300-0274-4mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2300-0274-10μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2300-0274-1mg |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2300-0274-5μmol |
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |
922066-26-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide Related Literature
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide
Introduction to 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide (CAS No. 922066-26-0) and Its Emerging Applications in Chemical Biology
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide, identified by its CAS number 922066-26-0, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their structural complexity and biological activity. The presence of multiple pharmacophoric moieties, including a benzodioxole ring and an oxadiazole scaffold, makes this molecule a promising candidate for further investigation in drug discovery and therapeutic development.
Recent advancements in medicinal chemistry have highlighted the importance of designing molecules with precise structural motifs to modulate biological targets effectively. The benzodioxole moiety, known for its presence in several bioactive natural products and synthetic drugs, contributes to the compound's potential pharmacological properties. Specifically, it has been implicated in interactions with various enzymes and receptors, making it a valuable component in the development of novel therapeutic agents. The oxadiazole ring, on the other hand, is a well-documented scaffold in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to anti-inflammatory effects.
The structural integration of these two heterocyclic systems in 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide suggests a synergistic effect that could enhance its biological profile. The acetamide functional group at the N-position further extends the compound's potential for interactions with biological targets by introducing a polar moiety capable of hydrogen bonding. This feature is particularly relevant in drug design, as it can improve solubility and binding affinity.
In the context of current research trends, this compound aligns with the growing interest in multitarget-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. Such an approach has shown promise in overcoming limitations associated with single-target drugs, such as drug resistance and off-target effects. The combination of a benzodioxole and an oxadiazole scaffold in 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide positions it as a candidate for developing MTDLs targeting various diseases.
Moreover, the substitution pattern at the 5-position of the benzodioxole ring and the 5-position of the oxadiazole ring introduces additional variability that can be exploited to fine-tune biological activity. The presence of chlorine atoms at the 2 and 5 positions of the phenyl ring further enhances the compound's potential pharmacological properties by increasing lipophilicity and electronic characteristics. These modifications are often employed to optimize drug-like properties such as solubility, permeability, and metabolic stability.
Recent studies have demonstrated that compounds incorporating both benzodioxole and oxadiazole moieties exhibit notable biological activities. For instance, derivatives of these scaffolds have been reported to possess antimicrobial properties against Gram-positive bacteria and fungi. Additionally, they have shown promise in inhibiting certain enzymes involved in inflammation pathways. These findings underscore the potential of 2-(2H-1,3-benzodioxol-5-yl)-N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylacetamide as a lead compound for further exploration.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the heterocyclic core followed by functional group transformations to introduce the necessary substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules.
In conclusion,2-(2H-1,3-benzodioxol-5-ylyl)-N-N'-(5-chloro-N'-phenylbenzamidine) oxadiazolecalcium(II) oxalate (CAS No. 92206626) is a structurally intriguing molecule with significant potential in chemical biology and pharmaceutical research. Its unique combination of pharmacophoric moieties positions it as a promising candidate for developing novel therapeutic agents targeting various diseases. Further investigation into its biological activity will be essential to unlock its full potential.
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